2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid
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Overview
Description
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a carboxylic acid group attached to the 4th carbon of the isoquinoline ring and a 2-fluorophenyl group attached to the 2nd carbon .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the isoquinoline ring. The presence of the fluorine atom on the phenyl group could introduce some electronic effects that might influence the reactivity of the compound .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds .Scientific Research Applications
Synthesis and Antimicrobial Study
Compounds related to 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid have been synthesized and studied for their antimicrobial properties. For instance, Patel and Patel (2010) explored fluoroquinolone-based 4-thiazolidinones derived from a similar lead molecule. These compounds showed potential antibacterial and antifungal activities (Patel & Patel, 2010).
Cadmium Complexes Synthesis
Lei et al. (2014) synthesized carboxyl functionalized 2-phenylquinoline derivatives, closely related to the compound . These derivatives were used to create new cadmium complexes, which were studied for their fluorescent behavior and antibacterial activities (Lei et al., 2014).
Novel Immunosuppressant Synthesis
Chujo et al. (2001) described synthetic routes to a compound structurally similar to 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid, which was identified as a novel immunosuppressant. This research highlighted a method for synthesizing such compounds, which may have implications for the development of new immunosuppressants (Chujo et al., 2001).
Solid Phase Synthesis
Wang et al. (2005) conducted a study on solid phase synthesis involving a compound closely related to 2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid. This research provides insights into the methods of synthesizing such compounds and their potential applications in various fields (Wang et al., 2005).
Future Directions
properties
IUPAC Name |
2-(2-fluorophenyl)-1-oxoisoquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO3/c17-13-7-3-4-8-14(13)18-9-12(16(20)21)10-5-1-2-6-11(10)15(18)19/h1-9H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIWNAYDUPOUPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=C3F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid |
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